

Quantitative analysis of N-methylphenazin-1-amine in complex matrices

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Compound of Interest

Compound Name: *N-methylphenazin-1-amine*

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Application Note: Quantitative Analysis of **N-methylphenazin-1-amine** in Complex Matrices

Executive Summary

This guide details the method development and validation for the quantitative analysis of **N-methylphenazin-1-amine** (N-MPA) in complex biological matrices (plasma and bacterial culture media).^[1] N-MPA, a lipophilic phenazine derivative (CAS: 91901-97-2), presents specific analytical challenges due to its weak basicity, potential for light-induced degradation, and structural similarity to endogenous metabolites like pyocyanin.^[1]

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive mode.^{[1][2][3]} We prioritize a Liquid-Liquid Extraction (LLE) workflow for its superior cleanup efficiency regarding phospholipids, ensuring method robustness suitable for pharmacokinetic (PK) and toxicological studies.^[1]

Analyte Physicochemical Profile

Understanding the molecule is the prerequisite for robust method design.^[1]

Property	Value (Estimated/Experimental)	Analytical Implication
Structure	Tricyclic phenazine core with a secondary amine at C1.[1][4][5]	High UV absorbance; rigid structure yields distinct MS fragments.[1]
Molecular Weight	~209.25 g/mol	Precursor ion $[M+H]^+$ at m/z ~210.[1]1.
LogP	-2.8 – 3.2	Highly lipophilic; requires high % organic mobile phase for elution.[1]
pKa	-4.5 (Amine), -1.2 (Ring N)	Weak base.[1] Exists as a neutral species at physiological pH (7.[1]4) but protonates fully at $pH < 3$.[1]0.
Stability	Photosensitive	Critical: All sample processing must occur under amber light or low-light conditions.[1]

Method Development Strategy

Extraction Logic: LLE vs. SPE

While Protein Precipitation (PPT) is fast, it fails to remove phospholipids effectively, leading to matrix effects (ion suppression) in the MS source.[1]

- Selected Method: Liquid-Liquid Extraction (LLE).[1]
- Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]
- Rationale: At plasma pH (7.4), N-MPA is predominantly neutral (uncharged), driving it into the organic layer.[1] Phospholipids and proteins remain in the aqueous phase.[1] This yields a cleaner extract than PPT.[1]

Chromatographic Separation

- Column: C18 columns are standard, but a Phenyl-Hexyl column is recommended for phenazines.[1] The π - π interactions between the phenyl phase and the phenazine ring provide superior selectivity against interfering matrix isomers compared to standard C18.[1]
- Mobile Phase: Acidic pH is required to protonate the amine for MS detection.[1] Formic acid (0.1%) is ideal.[1]

Detailed Experimental Protocol

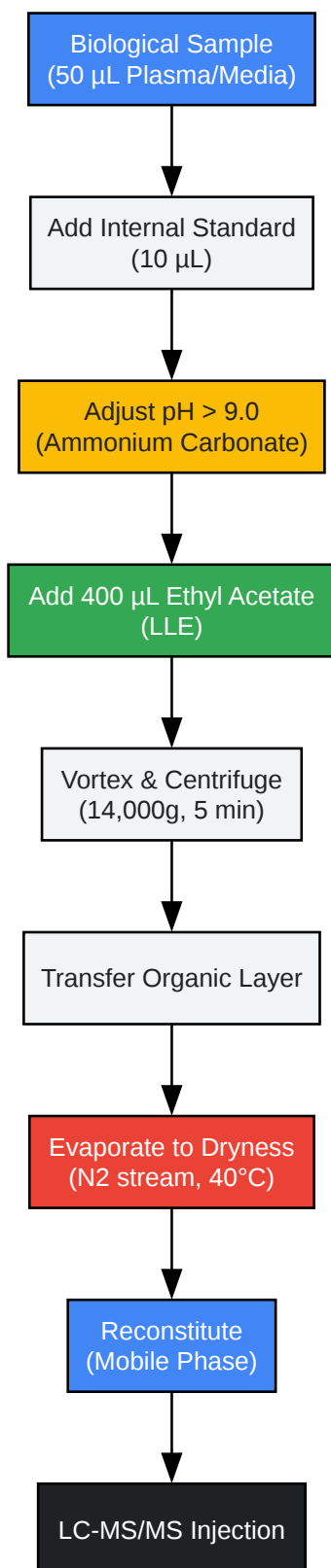
Reagents and Standards

- Stock Solution: Dissolve 1 mg N-MPA in 1 mL DMSO (1 mg/mL). Store at -20°C in amber glass.
- Internal Standard (IS): Use a deuterated analog (e.g., d3-N-MPA) or a structural analog like Clozapine or Phenazine-1-carboxamide if isotopologues are unavailable.[1]
- Matrix: Drug-free human plasma (K2EDTA) or Mueller-Hinton Broth.[1]

Sample Preparation Workflow (LLE)

- Aliquot: Transfer 50 μ L of plasma/media into a 1.5 mL amber microcentrifuge tube.
- IS Addition: Add 10 μ L of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.
- Buffer Adjustment: Add 50 μ L of 100 mM Ammonium Carbonate (pH 9.0).
 - Why? This ensures the amine is deprotonated (neutral) to maximize extraction efficiency into the organic solvent.[1]
- Extraction: Add 400 μ L of Ethyl Acetate.
- Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.
- Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

- Transfer: Transfer 300 μ L of the upper organic supernatant to a clean glass vial or 96-well plate.
- Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 μ L of Mobile Phase (80:20 Water:Acetonitrile + 0.1% Formic Acid). Vortex and centrifuge briefly before injection.[\[1\]](#)[\[6\]](#)



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Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic weak bases.[1]

LC-MS/MS Parameters

Chromatography (HPLC/UPLC):

- Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) or equivalent.[1]
- Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Flow Rate: 0.4 mL/min.[1]
- Gradient:
 - 0.0 min: 10% B[1]
 - 0.5 min: 10% B
 - 3.0 min: 90% B[1]
 - 4.0 min: 90% B[1]
 - 4.1 min: 10% B (Re-equilibration)
 - 6.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

- Ionization: ESI Positive Mode.
- Source Temp: 500°C.
- Capillary Voltage: 3.0 kV.[1]
- MRM Transitions:
 - Quantifier: 210.1 → 179.1 (Loss of methylamine/CH₃NH₂ group).[1]
 - Qualifier: 210.1 → 152.1 (Ring fragmentation).[1]

- Note: Exact masses must be tuned using the specific N-MPA standard.[1]

Method Validation (Self-Validating System)

To ensure the protocol is trustworthy, perform the following validation steps compliant with FDA/EMA Bioanalytical Guidelines.

Parameter	Acceptance Criteria	Experimental Check
Linearity	$r^2 > 0.99$	Calibration curve: 1 – 1000 ng/mL (weighted $1/x^2$).[1]
Accuracy	85-115%	QC samples at Low, Mid, High concentrations (n=5).
Precision (CV)	< 15%	Repeatability of QC samples.
Recovery	> 70%	Compare extracted QC area vs. neat standard area.
Matrix Effect	85-115%	Compare post-extraction spike vs. neat standard.[1]
Stability	< 15% deviation	Benchtop (4h), Freeze-Thaw (3 cycles), Autosampler (24h). [1]

Self-Validation Check: Include a System Suitability Test (SST) injection before every run.[1] The SST should be a mid-level standard.[1] If the SST area deviates by >15% from the previous run, the instrument requires cleaning or the mobile phase is degraded.[1]

Troubleshooting & Optimization

- Issue: Low Sensitivity.
 - Cause: Ion suppression from phospholipids.[1]
 - Fix: Switch column to a longer length (150 mm) to separate analyte from the solvent front, or switch to Solid Phase Extraction (MCX cartridges) using a 5% Ammonia in MeOH elution step.[1]

- Issue: Peak Tailing.
 - Cause: Interaction of the basic amine with silanols on the column.[1]
 - Fix: Increase Ammonium Formate concentration to 10 mM in Mobile Phase A to mask silanols.[1]
- Issue: Degradation.
 - Cause: Phenazines are redox-active and light-sensitive.[1]
 - Fix: Use amber glassware and keep autosampler temperature at 4°C. Add 0.1% Ascorbic Acid to the reconstitution solvent if oxidation is observed.[1]

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